Z-Arg-Arg-betaNA
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Overview
Description
Z-Arg-Arg- (Nα-CBZ-Arg-Arg) is a synthetic dipeptide derivative commonly used as a substrate in enzymatic assays, particularly for the detection of cathepsin B activity. This compound is characterized by the presence of two arginine residues and a benzyloxycarbonyl (CBZ) protecting group, which enhances its stability and specificity in biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-Arg- typically involves the following steps:
Protection of Arginine Residues: The arginine residues are protected using a benzyloxycarbonyl (CBZ) group to prevent unwanted side reactions.
Coupling Reaction: The protected arginine residues are coupled using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The CBZ protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of Z-Arg-Arg- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected arginine derivatives are synthesized and coupled.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and activity.
Chemical Reactions Analysis
Types of Reactions
Z-Arg-Arg- undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes like cathepsin B, resulting in the cleavage of the peptide bond.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using cathepsin B at an optimal pH of 6.0 and temperature of 40°C.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents and controlled conditions.
Major Products Formed
The primary product of enzymatic hydrolysis of Z-Arg-Arg- is free arginine residues .
Scientific Research Applications
Z-Arg-Arg- has a wide range of applications in scientific research:
Mechanism of Action
Z-Arg-Arg- exerts its effects primarily through its interaction with proteases like cathepsin B. The mechanism involves:
Binding: The compound binds to the active site of the enzyme.
Cleavage: The enzyme catalyzes the cleavage of the peptide bond, releasing free arginine residues.
Pathways Involved: This interaction is crucial in pathways related to protein degradation and cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
Z-Phe-Arg-AMC: Another substrate used for cathepsin B assays, but with different specificity and activity profiles.
Z-Arg-Arg-NHMec: Similar in structure but used in different types of assays.
Uniqueness
Z-Arg-Arg- is unique due to its high specificity for cathepsin B and its stability under assay conditions, making it a preferred choice for enzymatic studies .
Properties
Molecular Formula |
C32H43N9O6 |
---|---|
Molecular Weight |
649.7 g/mol |
IUPAC Name |
acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C30H39N9O4.C2H4O2/c31-28(32)35-16-6-12-24(26(40)37-23-15-14-21-10-4-5-11-22(21)18-23)38-27(41)25(13-7-17-36-29(33)34)39-30(42)43-19-20-8-2-1-3-9-20;1-2(3)4/h1-5,8-11,14-15,18,24-25H,6-7,12-13,16-17,19H2,(H,37,40)(H,38,41)(H,39,42)(H4,31,32,35)(H4,33,34,36);1H3,(H,3,4)/t24-,25-;/m0./s1 |
InChI Key |
YZIQJLYTLJOXIO-DKIIUIKKSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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